molecular formula C17H15NO2S B11118411 7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

Cat. No.: B11118411
M. Wt: 297.4 g/mol
InChI Key: BWTOIVHFIZIYJT-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is an organic compound with the molecular formula C17H15NO2S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Thiophene Ring Introduction: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include dihydroquinoline derivatives.

    Substitution: Products include halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its quinoline core, which is known to interact with various biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The quinoline core is a common scaffold in drug design, and modifications with thiophene and carboxylic acid groups can enhance biological activity and specificity.

Industry

In industry, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique electronic properties make it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The thiophene ring can participate in π-π interactions, enhancing binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the methyl and thiophene substitutions, making it less versatile in terms of functionalization.

    2-(Thiophen-2-yl)quinoline-4-carboxylic acid: Similar but lacks the methyl groups, which can affect its electronic properties and reactivity.

    7,8-Dimethylquinoline-4-carboxylic acid: Lacks the thiophene ring, reducing its potential for π-π interactions and biological activity.

Uniqueness

7,8-Dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid stands out due to its combination of methyl groups and a thiophene ring, which enhance its electronic properties and potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

7,8-dimethyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid

InChI

InChI=1S/C17H15NO2S/c1-9-4-6-12-13(17(19)20)8-14(18-16(12)11(9)3)15-7-5-10(2)21-15/h4-8H,1-3H3,(H,19,20)

InChI Key

BWTOIVHFIZIYJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=C(S3)C)C(=O)O)C

Origin of Product

United States

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